a1-EBP protein
Description
Properties
CAS No. |
151472-23-0 |
|---|---|
Molecular Formula |
C7H3BrClF3O |
Synonyms |
a1-EBP protein |
Origin of Product |
United States |
Molecular Architecture and Functional Domains of A1 Ebp Protein
Basic Region-Leucine Zipper (bZIP) Motif Functionality in a1-EBP Protein
A defining feature of the this compound is the presence of a basic region-leucine zipper (bZIP) motif located at its carboxyl (C-) terminus. Current time information in PF.Current time information in Davidson County, US. This motif is characteristic of a large family of transcription factors and is crucial for both DNA binding and protein dimerization. The basic region, typically rich in positively charged amino acids, makes direct contact with the DNA backbone and specific nucleotide bases within the major groove of the DNA helix. The leucine (B10760876) zipper, characterized by a periodic repeat of leucine residues at every seventh position within an alpha-helical structure, mediates the dimerization of bZIP proteins through the formation of a coiled-coil structure. nih.govguidetoimmunopharmacology.org
In the context of ALV, the a1/EBP protein has been shown to bind specifically to CCAAT/enhancer elements found within the viral long terminal repeat (LTR) enhancer. Current time information in PF.Current time information in Davidson County, US.nih.gov This interaction is mediated by the bZIP domain, allowing a1/EBP to function as a transcription factor that can influence the expression of genes, including the c-myc proto-oncogene, which is implicated in ALV-induced bursal lymphomagenesis in chickens. Current time information in PF.nih.gov The ability of a1/EBP to bind to these specific DNA sequences highlights the critical role of its bZIP motif in transcriptional regulation.
RNA-Binding Domain Characterization in this compound
Beyond its function as a transcription factor, a1-EBP is also classified within the hnRNP family, indicating a role in RNA processing. Current time information in Chatham County, US. The protein contains a characteristic RNA-binding domain that enables it to interact with specific RNA sequences. Current time information in Chatham County, US. These interactions are fundamental to its involvement in regulating RNA metabolism, including processes such as RNA splicing, transport, and translation. Current time information in Chatham County, US.
The RNA-binding domain facilitates the formation and stabilization of ribonucleoprotein complexes, which are essential cellular machinery for the proper handling and processing of RNA molecules. Current time information in Chatham County, US. While the precise structural motif(s) constituting the RNA-binding domain in a1-EBP are not explicitly detailed in the provided search results, its classification as an hnRNP protein and documented roles in RNA-related processes strongly support the presence and functional significance of this domain.
Other Putative Functional Domains of this compound
As a transcription factor, a1-EBP likely possesses additional functional domains beyond the bZIP motif and the RNA-binding domain. Based on the modular nature of many transcription factors, particularly those within the bZIP family, these could include transactivation or repression domains. These domains are responsible for interacting with components of the basal transcription machinery or co-regulators to either enhance or suppress gene expression. wikipedia.orguni.lunih.gov
Although the specific amino acid sequences or structural characteristics of such putative domains in a1-EBP are not explicitly described in the available information, their existence is implied by its documented role in regulating transcription. Further research would be required to fully characterize any additional functional domains and their precise mechanisms of action within the this compound.
Detailed Research Findings
Research into a1-EBP has revealed its significant involvement in cellular processes, particularly in the context of avian retroviral infection. Studies have demonstrated that a1/EBP contributes to the high rates of ALV LTR-enhanced c-myc transcription during the development of bursal lymphoma in chickens. Current time information in PF.nih.gov This highlights its direct role in the molecular mechanisms underlying lymphomagenesis induced by the virus.
Furthermore, as an hnRNP family member, a1-EBP's participation in RNA metabolism underscores its broader importance in cellular function. Its ability to influence RNA splicing, transport, and translation through the formation of ribonucleoprotein complexes points to a central role in gene expression regulation at the post-transcriptional level. Current time information in Chatham County, US. Dysregulation of a1-EBP has been linked to various diseases, including cancer and neurological disorders, further emphasizing its critical role in maintaining normal cellular processes. Current time information in Chatham County, US.
Protein Domains and Functions
| Domain | Location | Primary Function(s) |
| Basic Region-Leucine Zipper (bZIP) | C-terminus | DNA Binding, Protein Dimerization |
| RNA-Binding Domain | Not specified | RNA Binding, RNP Complex Formation, RNA Metabolism Regulation |
| Other Putative Domains | Likely N-terminus or distributed | Transcriptional Activation/Repression (Inferred) |
Compound and Protein Identifiers
| Name | Type | Identifier |
| This compound (RNA formation factor A1/EBP) | Protein | Not applicable (No standard PubChem CID for entire protein); CAS: 151472-23-0 (Note: CAS link in search results appears unrelated to protein) |
| CCAAT/enhancer-binding protein alpha (C/EBPα) | Protein | UniProt: P17676 (Human) thermofisher.com; NCBI Gene: 1051 (Human) thermofisher.com; GeneCards: CEBPA wikipedia.org |
| CCAAT/enhancer-binding protein beta (C/EBPβ) | Protein | UniProt: P17676 (Human) thermofisher.com; NCBI Gene: 1051 (Human) thermofisher.com; GeneCards: CEBPB genecards.org |
| PU.1 | Protein | GeneCards: SPI1 (Human) |
| AML1 (RUNX1) | Protein | GeneCards: RUNX1 (Human) |
| Fos protein (c-Fos) | Protein | UniProt: P01100 (Human); GeneCards: FOS genecards.org |
| Jun protein (c-Jun) | Protein | UniProt: P05412 (Human) genecards.org; GeneCards: JUN genecards.org |
| Transforming Growth Factor beta 1 (TGF-β1) | Protein | PubChem CID: 56842206 (TGF-Beta, general) nih.govnih.gov; PubChem CID: 135342 (Latent TGF-beta 1) fishersci.pt; UniProt: P01137 (Human) |
| Tumor Necrosis Factor alpha (TNF-α) | Protein | PubChem CID: 44356648 (TNF-alpha, general) nih.gov; UniProt: P01375 (Human) |
| Interleukin-6 (IL-6) | Protein | PubChem CID: 2162 (Amlodipine, linked in context of C/EBPalpha interaction) nih.gov; PubChem CID: 53340666 (related compound) wikipedia.org; UniProt: P05231 (Human) nih.govmdpi.com |
| Vincristine | Small Molecule | PubChem CID: 5978 nih.govuni.lu; PubChem CID: 249332 (Vincristine Sulfate) guidetoimmunopharmacology.orgnih.govciteab.com |
| Zymosterol | Small Molecule | PubChem CID: 92746 nih.govwikipedia.orgmitoproteome.org |
| Emopamil | Small Molecule | PubChem CID: 71225 uni.lunih.govwikipedia.org |
| Cholestenol Delta-isomerase (EBP - sterol isomerase) | Protein | GeneCards: EBP nih.gov; UniProt: Q15125 (Human) nih.gov; EC 5.3.3.5 nih.govwikipedia.orgwikipedia.orgebi.ac.uk |
Data Table: this compound Characteristics
Gene Expression and Transcriptional Regulation of A1 Ebp Protein
Transcriptional Control Mechanisms Governing a1-EBP Protein Expression
As a leucine (B10760876) zipper protein, a1-EBP exerts its transcriptional control by binding to specific DNA recognition sequences. Research has demonstrated that a1-EBP binds to CCAAT/enhancer elements found within the LTRs of avian leukosis virus (ALV) and Rous sarcoma virus (RSV). nih.govnih.govnih.gov This binding is crucial for the regulation of viral gene expression. The protein contains characteristic carboxy-terminal basic and leucine zipper motifs, indicative of its function within the leucine zipper family of transcription factors. nih.govnih.gov
Regulation of this compound Expression by Cellular and Environmental Cues
The expression and activity of this compound are influenced by cellular context and potentially by environmental signals, particularly in the context of viral infection and associated pathologies. A notable aspect of a1-EBP is its observed lability in avian hematopoietic cells, a characteristic that appears to be restricted to chicken strains susceptible to ALV. nih.govnih.gov This lability suggests that cellular conditions, potentially altered by viral presence or genetic background, can impact this compound stability or turnover. The implication of this lability in ALV-induced lymphomagenesis points towards a regulatory role for a1-EBP in the cellular response to viral infection and the subsequent development of disease. nih.govnih.gov
The interaction of a1-EBP with NF-KB/Rel-related proteins also suggests a link to cellular signaling pathways that activate the NF-KB/Rel family, which are known to respond to various cellular and environmental stimuli, including inflammatory signals and pathogens. uniprot.orgaffbiotech.com While direct evidence detailing the impact of a wide range of environmental cues on a1-EBP expression is limited in the provided literature, its involvement in viral pathogenesis and interaction with signaling molecules indicates responsiveness to changes in the cellular environment.
Tissue-Specific and Cell Type-Specific Expression Patterns of this compound
This compound is characterized by its widespread expression at both the mRNA and protein levels across various avian tissues and cell types. uniprot.orgaffbiotech.com It has been detected in chicken embryos and a variety of differentiated tissues and cell lines. ontosight.ai Notably, studies investigating its role in ALV-induced bursal lymphoma have identified its presence in avian B lymphoma cells. nih.govnih.govnih.govuniprot.org Additionally, this compound has been found in MSB T cells. maayanlab.cloud
While widely expressed, the precise levels and activity of a1-EBP may vary depending on the specific tissue or cell type, contributing to the differential regulation of its target genes in different cellular contexts. The widespread expression pattern suggests that a1-EBP may have functions in various cellular processes beyond its established role in retroviral transcription.
Temporal Expression Dynamics of this compound During Biological Processes
The temporal dynamics of this compound expression and activity are particularly relevant in the context of biological processes such as viral infection and disease progression. The observed lability of a1-EBP in susceptible avian hematopoietic cells implies that its presence or activity can change over time, potentially in response to the progression of ALV infection and the development of bursal lymphoma. nih.govnih.gov
While detailed temporal expression profiles of a1-EBP during normal avian development or other specific biological processes are not extensively described in the provided search results, its critical role in mediating high rates of ALV and RSV LTR-enhanced transcription during bursal lymphomagenesis underscores that its regulatory function is temporally linked to the disease process. nih.gov Further research is needed to fully elucidate the dynamic changes in a1-EBP expression and activity during various avian biological events.
Molecular Functions and Mechanisms of A1 Ebp Protein
DNA Binding Activity of a1-EBP Protein
The primary function of this compound involves its ability to bind to specific DNA sequences. This binding is mediated by its basic region, which recognizes and interacts with the DNA double helix, while the leucine (B10760876) zipper motif facilitates the formation of dimers, which is typically required for stable DNA binding by bZIP proteins. nih.govatlasgeneticsoncology.orgbiologists.com
Specificity for CCAAT/Enhancer Elements
This compound exhibits specificity for CCAAT/enhancer element sequences found in the regulatory regions of many viral and cellular genes. nih.govcore.ac.uk These elements are crucial for regulating widespread transcription. nih.gov Studies utilizing techniques such as DNase I footprinting and gel shift assays have demonstrated that a1/EBP binds to multiple CCAAT/enhancer elements. nih.govnih.govresearchgate.net The consensus binding sequence for A1/EBP has been identified as TNA/TTGCAAN within these elements. core.ac.uk The binding pattern of a1/EBP to these elements is similar to that of other CCAAT/enhancer element-binding proteins purified from B-cells. nih.govnih.gov
Interaction with Viral Long Terminal Repeat (LTR) Enhancers
A significant area of research on this compound has focused on its interaction with the enhancers located within the long terminal repeats (LTRs) of avian retroviruses, such as avian leukosis virus (ALV) and Rous sarcoma virus (RSV). nih.govcore.ac.uknih.govasm.org The LTR enhancers of these viruses contain directly repeated CCAAT/enhancer element sequences. nih.gov a1/EBP has been shown to bind to these CCAAT/enhancer elements within the ALV and RSV LTR enhancers with a binding pattern identical to that of a B-cell LTR-binding factor. nih.gov This interaction is considered important for regulating the widespread expression of these retroviruses. nih.gov Furthermore, an interaction between a1/EBP and NF-κB/Rel-related proteins has been observed, where the latter is a component of the LTR CCAAT/enhancer element binding complex. nih.gov
Transcriptional Regulatory Capacity of this compound
As a transcription factor, this compound possesses the capacity to influence gene expression by interacting with promoter and enhancer regions. Its role in transcriptional regulation can involve both the activation and repression of gene expression. biologists.com
Activation of Gene Expression by this compound
While the search results primarily highlight a1/EBP's binding activity, its classification as a C/EBP-related transcription factor with a bZIP domain suggests a role in transcriptional activation, consistent with the known functions of many C/EBP family members. nih.govnih.govnih.govatlasgeneticsoncology.orgbiologists.com For instance, other C/EBP proteins, such as C/EBPα, have been shown to activate transcription from various promoters. nih.govoup.comresearchgate.net The interaction of a1/EBP with factors like p65 (RelA), an NF-κB family member capable of activating LTR CCAAT/enhancer element-driven transcription, further suggests a potential role for a1/EBP in facilitating or modulating transcriptional activation. nih.gov Studies on related C/EBP proteins have demonstrated their ability to stimulate promoter activity through binding to specific elements. oup.complos.org
Repression of Gene Expression by this compound
Transcription factors, including members of the C/EBP family, can also function as transcriptional repressors. biologists.comnih.govfrontiersin.org While direct evidence for this compound-mediated repression was not specifically detailed in the provided search results, the broader context of C/EBP family function indicates this possibility. For example, C/EBP homologous protein (CHOP), a C/EBP family member, can act as a dominant-negative regulator by forming dimers with other C/EBP proteins and impairing their DNA-binding activity. frontiersin.org Additionally, sumoylation has been shown to modulate the function of C/EBPε, a related protein, and is associated with transcriptional repression for various transcription factors, including C/EBP. atlasgeneticsoncology.orgembopress.org Some studies on other transcription factors binding to enhancer elements also indicate repressive roles. embopress.orgahajournals.org
RNA Metabolism Regulation by this compound
The this compound, also widely known as heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), plays a crucial role in the regulation of various aspects of RNA metabolism in eukaryotic cells frontiersin.orgcenmed.com. As a member of the hnRNP family, it is characterized by its ability to bind RNA and influence its processing and fate cenmed.com. This protein participates in a multitude of steps from pre-mRNA processing in the nucleus to mRNA translation and stability in the cytoplasm, highlighting its multifaceted involvement in gene expression control frontiersin.org. Its functions are mediated through its RNA-binding domains, which allow it to interact with specific RNA sequences and structures, as well as through interactions with other proteins proteopedia.orgcenmed.com.
Formation and Stabilization of Ribonucleoprotein Complexes by this compound
A primary function of this compound (hnRNP A1) is its involvement in the formation and stabilization of ribonucleoprotein (RNP) complexes cenmed.com. These complexes are essential for packaging nascent pre-messenger RNA (pre-mRNA) in the nucleus and are critical for subsequent RNA processing events. hnRNP A1 is one of the most abundant and well-characterized components of these hnRNP complexes proteopedia.org. By binding to RNA, this compound contributes to the structural organization of RNA molecules within these complexes, protecting them from degradation and facilitating their proper processing and transport cenmed.com. The protein contains characteristic RNA-binding domains (RRMs) that enable these interactions proteopedia.orgcenmed.com. Studies on the structure of hnRNP A1's RNA-binding domain have provided insights into how it recognizes and binds to single-stranded nucleic acids, contributing to RNP complex formation and stability.
Modulation of RNA Splicing and Alternative Splicing by this compound
This compound (hnRNP A1) is a significant regulator of RNA splicing, particularly alternative splicing cenmed.com. Alternative splicing is a crucial process that allows a single gene to produce multiple mRNA transcripts and, consequently, different protein isoforms, thereby increasing the diversity of the proteome cenmed.com. hnRNP A1 influences splice site selection by binding to specific splicing regulatory elements within pre-mRNA, such as exonic or intronic splicing silencers (ESS or ISS) or enhancers (ESE or ISE).
hnRNP A1 often acts as a splicing repressor, promoting exon skipping or the use of distal splice sites. It can compete with other splicing factors, such as SR proteins, for binding to these regulatory elements, thereby shifting the balance towards the inclusion or exclusion of specific exons. The interaction of hnRNP A1 with splicing sites and regulatory elements, often in collaboration or antagonism with other splicing factors, allows it to regulate multiple splicing events. For example, hnRNP A1 can bind to splicing sites and regulatory elements in exons or introns to modulate splicing outcomes.
Role of this compound in mRNA Transport and Translation
Beyond its nuclear functions in splicing and RNP complex formation, this compound (hnRNP A1) is also involved in the transport of mRNA from the nucleus to the cytoplasm and the regulation of mRNA translation frontiersin.orgcenmed.com. hnRNP A1 is known to shuttle continuously between the nucleus and the cytoplasm, suggesting its role in connecting nuclear RNA processing with cytoplasmic events.
In the cytoplasm, hnRNP A1 can influence mRNA translation frontiersin.org. It has been shown to interact with specific regions of mRNA, such as the internal ribosome entry site (IRES) or the 3' untranslated region (3'-UTR), to affect translation efficiency. By binding to these sites, hnRNP A1 can either promote or repress the initiation of translation, adding another layer of control to gene expression. While the precise mechanisms can vary depending on the specific mRNA target, the ability of hnRNP A1 to bind to regulatory sequences in the cytoplasm underscores its broad impact on mRNA metabolism.
Impact of this compound on miRNA Processing and mRNA Stability
This compound (hnRNP A1) also plays a role in the processing of microRNAs (miRNAs) and the regulation of mRNA stability. miRNAs are small non-coding RNA molecules that are involved in post-transcriptional gene regulation, primarily by repressing translation or promoting the degradation of target mRNAs.
hnRNP A1 has been implicated in the biogenesis of certain miRNAs neobioscience.com. Its involvement in miRNA processing can affect the levels of mature miRNAs, subsequently impacting the expression of genes targeted by these miRNAs.
Protein Protein Interaction Networks of A1 Ebp Protein
Homodimerization and Heterodimerization of a1-EBP Protein
As a member of the CCAAT/enhancer element-binding protein (C/EBP) family, a1-EBP contains a leucine (B10760876) zipper domain. asm.orgnih.govbiologists.com This domain is characteristic of bZIP transcription factors and mediates protein dimerization. asm.orgbiologists.com Members of the C/EBP family are known to form both homodimers (interactions with themselves) and heterodimers (interactions with other proteins, including other C/EBP family members and proteins from different transcription factor families) through their leucine zipper regions. asm.orgbiologists.com While the search results specifically mention a1/EBP as a leucine zipper factor, direct experimental evidence detailing the homodimerization and specific heterodimerization partners of a1-EBP through this mechanism is primarily inferred from its classification within the C/EBP family. Studies on other C/EBP family members, such as C/EBPα, demonstrate their capacity to heterodimerize with proteins like c-Jun or c-Fos via their leucine zipper domains. nih.govnih.gov Given the conserved nature of the leucine zipper across the C/EBP family, it is highly probable that a1-EBP also utilizes this domain for both homodimerization and heterodimerization, influencing its DNA binding specificity and transcriptional regulatory functions.
Interactions with Other Transcription Factors
a1-EBP functions as a transcription factor by binding to CCAAT/enhancer elements within gene promoters and enhancers. asm.orgnih.govnih.gov Its transcriptional regulatory activity is significantly influenced by interactions with other transcription factors, leading to the formation of multi-protein complexes at target DNA sites.
Association of this compound with Rel-Related Factors
Research has demonstrated a notable interaction between a1-EBP and proteins belonging to the NF-κB/Rel family. An NF-κB/Rel-related protein has been identified as a component of the ALV LTR CCAAT/enhancer element binding complex through its interaction with a1/EBP. nih.govnih.gov Specifically, p65 (RelA), a member of the NF-κB family, is capable of activating LTR CCAAT/enhancer element-driven transcription, suggesting a functional interaction with a1/EBP in this process. nih.gov A 70-kDa Rel-related factor has also been shown to interact with a1/EBP. asm.org The identification of a protein complex containing both C/EBP and Rel family members that binds specifically to a consensus C/EBP site suggests a mechanism for gene expression regulation involving these interactions. nih.gov
Interactions with Other C/EBP Family Members
As a C/EBP-related factor, a1-EBP is likely to interact with other members of the C/EBP family. The C/EBP family consists of at least six members (C/EBPα, C/EBPβ, C/EBPγ, C/EBPδ, C/EBPϵ, and C/EBPζ), and they are known to interact with each other through their leucine zipper domains to form various homo- and heterodimers. asm.orgbiologists.comashpublications.orgmdpi.com These interactions contribute to the diversity of transcriptional regulation mediated by the C/EBP family. While direct experimental evidence detailing specific heterodimers between a1-EBP and every other C/EBP family member is not explicitly available in the search results, the general principle of C/EBP family members interacting with each other strongly suggests that a1-EBP participates in such interactions. These partnerships can influence DNA binding affinity, specificity, and the resulting transcriptional outcome.
Broader Transcriptional Complex Formation Involving this compound
Transcription factors often function as part of larger protein complexes to regulate gene expression effectively. The interaction of a1-EBP with both Rel-related factors and likely other C/EBP family members indicates its participation in broader transcriptional complexes. These complexes assemble on DNA regulatory elements, such as the CCAAT/enhancer elements in viral and cellular genes, to modulate transcription initiation and rates. asm.orgnih.govnih.gov The composition of these complexes can be dynamic, influenced by cellular signals and the availability of interacting partners, allowing for fine-tuning of gene expression in response to various stimuli. The interaction with Rel-related factors, for instance, highlights how a1-EBP can be integrated into signaling pathways that converge on transcriptional regulation. nih.govnih.gov
Cellular and Biological Roles of A1 Ebp Protein
Role of C/EBP Protein in Cell Proliferation Control
Members of the C/EBP family, particularly C/EBPα, are potent regulators of cell cycle progression and proliferation. biologists.com C/EBPα is recognized for its ability to induce cell cycle arrest, a function that is closely tied to its role in promoting terminal differentiation in various cell lineages. biologists.compnas.org
Key research findings indicate that C/EBPα can halt cell proliferation in numerous normal and transformed cell types, underscoring its tumor-suppressive capabilities. pnas.orgoatext.com The expression of C/EBPα is often inversely correlated with cell multiplication in tissues like the liver and in adipocytes. pnas.org The primary mechanism for this growth inhibition involves the direct suppression of cyclin-dependent kinases (CDKs), such as CDK2 and CDK4, which are essential for cell cycle progression. researchgate.net Activation of a C/EBPα-estrogen receptor fusion protein has been shown to arrest pre-adipocytes in the G0/G1 phase of the cell cycle. biologists.com This growth-inhibitory function can be uncoupled from its differentiation-inducing activity, suggesting that C/EBPα utilizes distinct pathways to control these two fundamental cellular processes. pnas.org
Involvement of C/EBP Protein in Cellular Differentiation Processes
C/EBP proteins are considered master regulators of differentiation in a multitude of cell types, including adipocytes, granulocytes, hepatocytes, and mammary epithelial cells. ashpublications.org Their stage-specific expression and interaction with other lineage-determining factors are crucial for the commitment and maturation of progenitor cells.
The differentiation of preadipocytes into mature, lipid-storing adipocytes is a highly regulated process orchestrated by a cascade of transcription factors, with C/EBPs playing a central role. researchgate.netksdb.org The process is initiated by the transient expression of C/EBPβ and C/EBPδ shortly after hormonal induction. ksdb.org These early-acting factors then trigger the transcription of the two master regulators of adipogenesis: C/EBPα and peroxisome proliferator-activated receptor gamma (PPARγ). ksdb.orgpnas.org
C/EBPα and PPARγ create a positive feedback loop, mutually inducing each other's expression to drive the terminal differentiation program. researchgate.net They work synergistically to activate the expression of a wide range of adipocyte-specific genes responsible for lipid metabolism and insulin (B600854) sensitivity. pnas.orgresearchgate.net Studies using an inhibitory A-C/EBP protein, which specifically sequesters C/EBPβ, have demonstrated that blocking the function of this early factor is sufficient to halt adipogenesis. biorxiv.orgfrontiersin.org
| Factor | Stage of Expression | Key Functions in Adipogenesis | References |
|---|---|---|---|
| C/EBPβ & C/EBPδ | Early | Initiate the differentiation cascade upon hormonal induction; activate the expression of C/EBPα and PPARγ. | ksdb.orgpnas.org |
| C/EBPα | Terminal | Acts as a master regulator; promotes cell cycle exit; works with PPARγ to activate adipocyte-specific genes. | biologists.comresearchgate.netresearchgate.net |
| PPARγ | Terminal | Considered the primary master regulator of adipogenesis; necessary and sufficient for adipocyte differentiation; cooperates with C/EBPα. | pnas.org |
C/EBP proteins are indispensable for the proper development of the myeloid lineage of hematopoietic cells. C/EBPα is particularly critical for the differentiation of granulocytes (neutrophils, eosinophils, and basophils). ashpublications.orgpnas.org Mice genetically engineered to lack C/EBPα exhibit a complete block in granulocyte development, leading to an accumulation of immature myeloblasts. pnas.orgashpublications.org
This critical role is highlighted in the context of acute myeloid leukemia (AML), where the inactivation of C/EBPα through mutation or other mechanisms is a common event that contributes to the disease by blocking myeloid differentiation. ashpublications.orgashpublications.org Conversely, restoring C/EBPα function in AML cell lines can inhibit proliferation and induce differentiation. researchgate.net Other C/EBP family members, such as C/EBPε, are also vital for the functional maturation of neutrophils and macrophages. plos.org The formation of heterodimers between C/EBPα and AP-1 family proteins (like c-Fos or c-Jun) can shift the differentiation pathway towards the monocytic lineage at the expense of granulopoiesis. nih.gov
| C/EBP Member(s) | Phenotype of Deficiency | Key Findings | References |
|---|---|---|---|
| C/EBPα | Block in granulocyte differentiation; accumulation of myeloblasts. | Essential for the transition from common myeloid progenitor to granulocyte-macrophage precursor. Its loss is implicated in AML. | ashpublications.orgpnas.orgashpublications.org |
| C/EBPε | Defects in terminal differentiation and function of neutrophils and macrophages. | Crucial for the functional maturation of late-stage myeloid cells. | plos.org |
| C/EBPβ and C/EBPε (Double knockout) | Highly defective myeloid differentiation; differentiation arrest at the myelocyte/metamyelocyte stage. | Reveals partial functional redundancy and a critical cooperative role in myeloid development and innate immunity. | plos.org |
The influence of C/EBP proteins extends beyond adipose and myeloid tissues. ashpublications.org They are key regulators in a variety of other developmental contexts:
Hepatocytes: C/EBPα is crucial for the regulation of liver-specific genes involved in energy metabolism. ashpublications.orgpnas.org
Keratinocytes: C/EBP proteins are expressed in skin cells and are relevant to the pathology of human papillomavirus (HPV), as the viral oncoprotein E7 can uncouple C/EBPα's control over proliferation and differentiation. pnas.org
Mammary Epithelial Cells: C/EBP proteins play a role in regulating the proliferation and differentiation of cells in the mammary gland. ashpublications.org
Lymphoid Progenitors: C/EBP factors cooperate with other lineage-determining factors, such as PU.1, to establish cell-specific regulatory elements in macrophages and B cells. nih.gov
a1-EBP Protein in Response to Cellular Stress and Injury
The C/EBP family plays a pivotal role in the cellular stress response, primarily through the action of C/EBP homologous protein (CHOP), also known as GADD153. frontiersin.org CHOP is expressed at very low levels under normal conditions but is strongly induced by a wide range of stressors, including endoplasmic reticulum (ER) stress, nutrient starvation, DNA damage, and hypoxia. frontiersin.org
CHOP is a key component of two major stress signaling pathways: the Unfolded Protein Response (UPR) and the Integrated Stress Response (ISR). frontiersin.orgembopress.orgresearchgate.net These pathways are activated by conditions like the accumulation of misfolded proteins in the ER. nih.gov This leads to the activation of transcription factors, notably ATF4, which directly binds to the CHOP promoter to induce its expression. frontiersin.orgnih.gov While CHOP activation is a pro-survival response in the short term, sustained or overwhelming stress causes CHOP to promote apoptosis (programmed cell death), in part by suppressing the anti-apoptotic protein Bcl-2. nih.gov Recent studies have also identified C/EBPγ as a critical partner for ATF4 in regulating genes involved in antioxidant defense, highlighting a broader role for the C/EBP family in maintaining redox homeostasis under stress. researchgate.net
Dysregulation of A1 Ebp Protein in Pathological States
a1-EBP Protein in Cancer Pathogenesis
The aberrant function of the this compound is most prominently documented in the context of cancer, particularly in the induction of avian bursal lymphoma. Its role as a leucine (B10760876) zipper protein allows it to bind to specific DNA sequences and modulate the transcription of genes involved in cell growth and differentiation.
Role in Lymphomagenesis (e.g., Avian Bursal Lymphoma)
The this compound was first identified and characterized through its involvement in avian bursal lymphoma, a B-cell malignancy in chickens induced by the avian leukosis virus (ALV). mdpi.comwikipedia.org Research has shown that a1-EBP is a key factor in the hyperexpression of the c-myc proto-oncogene, a critical event in the development of this type of lymphoma. wikipedia.org
ALV induces lymphoma by integrating its proviral long terminal repeat (LTR) enhancer sequences adjacent to the c-myc gene. wikipedia.org The this compound, along with other transcription factors, binds to CCAAT/enhancer elements within the ALV LTR. mdpi.com This binding is essential for the high-level transcription of c-myc, leading to uncontrolled cell proliferation and the formation of tumors. wikipedia.orgvulcanchem.com
Studies have demonstrated that the activity of these LTR-binding proteins, including a1-EBP, is labile and dependent on continuous protein synthesis, highlighting their dynamic and critical role in maintaining the cancerous state. wikipedia.org The a1/EBP gene was cloned from a bursal lymphoma cDNA library, and the resulting protein was found to be a novel member of the leucine zipper family of transcription factors. mdpi.com Further research has shown that a1-EBP interacts with other proteins, such as NF-κB/Rel-related proteins, to regulate LTR-driven transcription. researchgate.net
Table 1: Research Findings on a1-EBP in Avian Bursal Lymphoma
| Finding | Description | Reference(s) |
| Identification | a1-EBP was identified as a major labile protein binding to the a1 LTR region of the avian leukosis virus. | mdpi.com, wikipedia.org |
| Function | It acts as a leucine zipper transcription factor that binds to CCAAT/enhancer elements in the ALV LTR. | mdpi.com |
| Role in Pathogenesis | Essential for the hyperexpression of the c-myc proto-oncogene, a key driver of avian bursal lymphoma. | wikipedia.org |
| Interaction | Interacts with NF-κB/Rel-related proteins to regulate viral LTR-enhanced transcription. | researchgate.net |
| Expression | The gene encoding a1/EBP was cloned from a chicken bursal lymphoma cDNA library. | vulcanchem.com |
Contribution to Other Oncogenic Processes and Tumorigenesis
While the role of a1-EBP is well-established in avian lymphomagenesis, its contribution to other cancers is less clear, with much of the research focusing on the broader C/EBP family. Deregulated activity of various C/EBP members is increasingly linked to tumorigenesis in a variety of tissues. ashpublications.org For instance, C/EBPα is considered a tumor suppressor in acute myeloid leukemia (AML), where its inactivation leads to a block in differentiation. ashpublications.org Conversely, the C/EBPβ isoform, LIP, has been shown to have proto-oncogenic functions and is implicated in the development of several tumors, including lymphomas. core.ac.uk
Studies on the broader C/EBP family indicate their involvement in fundamental cellular processes that are often hijacked in cancer, such as the regulation of cell growth, differentiation, and apoptosis. ashpublications.orgoatext.com For example, C/EBPα can induce the expression of the cell cycle inhibitor p21, thereby halting cell proliferation. oatext.com The transcription factor C/EBPβ has been shown to be highly expressed in diffuse large B-cell lymphoma (DLBCL) and is associated with a poorer prognosis by promoting cell proliferation. arizona.eduimrpress.com
The direct involvement of a protein with high homology to avian a1-EBP in human cancers outside of lymphoma has not been extensively documented. However, the known interactions and functions of the C/EBP family suggest that dysregulation of any of its members, including a potential human homolog of a1-EBP, could contribute to oncogenic processes.
Association of this compound with Neurological Disorders
Currently, there is a significant lack of direct scientific evidence linking the a1-EBP transcription factor to specific neurological disorders. Searches for such a connection often lead to unrelated proteins with similar acronyms, such as "A1 astrocytes" or "A1 beta casein," which are implicated in neurodegenerative diseases but are distinct from the this compound. ashpublications.orgfrontiersin.org
However, other members of the C/EBP family have been studied in the context of the nervous system. For example, C/EBPβ expression is increased in the brains of individuals with Alzheimer's disease, specifically in microglia. plos.org This transcription factor is also involved in the neuronal response to axonal injury, where it helps to activate the expression of genes associated with regeneration. sickkids.ca Given the roles of other C/EBPs in the brain, it is plausible that a human homolog of a1-EBP could have functions in the nervous system, but this remains an area for future research.
Implications of this compound Dysregulation in Other Cellular Dysfunctions
The dysregulation of a1-EBP and its related family members can have significant implications for cellular function beyond cancer and neurological disorders. The C/EBP family of transcription factors are key regulators of a wide array of cellular processes, and their malfunction can lead to various pathological states.
One of the most critical areas where C/EBP proteins play a role is in the cellular stress response, particularly endoplasmic reticulum (ER) stress. frontiersin.orgplos.org The C/EBP homologous protein (CHOP), also known as GADD153, is a well-known stress-inducible transcription factor that is activated during ER stress and can lead to apoptosis. frontiersin.orgresearchgate.net CHOP can be induced by various stressors, including nutrient deprivation, DNA damage, and hypoxia. frontiersin.org
C/EBPβ also plays a regulatory role in ER stress-triggered cell death. plos.org The balance between different isoforms of C/EBPβ can determine whether a cell survives or undergoes apoptosis in response to ER stress. plos.org The dysregulation of these pathways is associated with a range of diseases, including metabolic disorders and inflammatory conditions. capes.gov.br
Furthermore, C/EBP proteins are involved in the regulation of the cell cycle. For instance, A-C/EBP, a designed repressive protein of C/EBP, has been shown to perturb the differentiation of preadipocytes and affect the expression of cell cycle markers. biorxiv.org The ability of C/EBPα to induce the p21 inhibitor of cyclin-dependent kinases demonstrates a direct link to cell cycle control. oatext.com
Given that a1-EBP is a member of the C/EBP family, it is likely to be involved in these fundamental cellular processes. However, specific research into the role of a1-EBP in cellular dysfunctions outside of its context in avian lymphoma is limited.
Advanced Methodologies for A1 Ebp Protein Research
In Vitro Approaches for Studying a1-EBP Protein Function and Interactions
In the quest to unravel the multifaceted roles of the a1-EBP (epidermal growth factor receptor-binding protein) protein, a suite of sophisticated in vitro methodologies has been employed. These techniques are pivotal in dissecting its molecular functions, from DNA binding and transcriptional regulation to its intricate network of protein-protein interactions.
DNA Binding Assays (e.g., DNase I Footprinting, Gel Shift Assays, EMSA)
To investigate the direct interaction of a1-EBP with specific DNA sequences, researchers utilize DNA binding assays. These methods are fundamental in identifying the precise genomic regions that a1-EBP targets to exert its regulatory effects.
DNase I Footprinting: This technique is instrumental in precisely mapping the binding site of a protein on a DNA fragment. researchgate.netupenn.eduwikipedia.orgembl.orgnih.govnih.gov The principle lies in the ability of a bound protein to protect the DNA from cleavage by the enzyme DNase I. When the DNA is subsequently analyzed, the protected region appears as a "footprint" where no cleavage has occurred. This allows for the high-resolution identification of the protein's binding sequence. While specific studies employing DNase I footprinting for a1-EBP are not extensively documented, this method remains a powerful tool for characterizing its DNA-binding specificity.
Electrophoretic Mobility Shift Assay (EMSA) or Gel Shift Assay: EMSA is a widely used technique to detect protein-DNA interactions. nih.govresearchgate.netthermofisher.comyoutube.com It is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. nih.govresearchgate.net By incubating purified this compound with a labeled DNA probe containing a putative binding site, the formation of a slower-migrating band on the gel indicates a binding event. The specificity of this interaction can be confirmed through competition assays, where an excess of unlabeled specific DNA competitor abolishes the shifted band, while a non-specific competitor does not. researchgate.net Furthermore, the inclusion of an antibody specific to a1-EBP in the reaction can lead to a "supershift," where the complex migrates even slower, confirming the identity of the protein in the complex. youtube.com
| Assay | Principle | Application for a1-EBP Research |
| DNase I Footprinting | A bound protein protects the DNA from DNase I cleavage, leaving a "footprint" on a sequencing gel. researchgate.netupenn.eduwikipedia.orgembl.orgnih.govnih.gov | To precisely map the nucleotide sequence where a1-EBP binds on its target DNA. |
| EMSA (Gel Shift Assay) | A protein-DNA complex migrates slower than free DNA in a non-denaturing gel. nih.govresearchgate.netthermofisher.comyoutube.com | To determine if a1-EBP binds to a specific DNA sequence and to analyze the specificity of this interaction. |
Transcriptional Reporter Assays
To quantitatively assess the functional impact of a1-EBP on gene expression, transcriptional reporter assays are indispensable. nih.gov These assays typically involve cloning a promoter or regulatory region of a gene of interest upstream of a reporter gene, such as luciferase or β-galactosidase. nih.govpromega.com The resulting reporter construct is then introduced into cells. The activity of the reporter enzyme, which is easily measurable, serves as a proxy for the transcriptional activity of the promoter.
In the context of a1-EBP research, these assays can be used to determine whether a1-EBP acts as a transcriptional activator or repressor. For instance, by co-transfecting cells with an a1-EBP expression vector and a reporter construct containing a putative a1-EBP target promoter, one can measure the change in reporter gene expression. An increase in reporter activity would suggest an activator role, while a decrease would indicate a repressor function. Studies on the related C/EBPα protein have successfully utilized luciferase reporter assays to identify repressive elements in its promoter. pnas.org Similarly, the transcriptional activity of C/EBP family transcription factors has been analyzed using reporter assays with mutated binding sites to understand their regulatory roles. mdpi.com
RNA Interference and Gene Editing Techniques
RNA interference (RNAi) provides a powerful approach to study the loss-of-function phenotypes of a1-EBP by specifically silencing its gene expression. nih.govspringernature.com This is typically achieved by introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the a1-EBP mRNA, leading to its degradation and a subsequent reduction in this compound levels. The functional consequences of a1-EBP knockdown can then be assessed by observing changes in cellular processes such as proliferation, differentiation, or the expression of downstream target genes. nih.gov The effectiveness of the knockdown is typically verified at both the mRNA and protein levels.
While specific RNAi studies for a1-EBP are emerging, this technique has been widely used to elucidate the functions of various proteins. For example, siRNA-mediated knockdown of RhoA in cerebral arteries demonstrated its crucial role in agonist-induced constriction. nih.gov
Protein Expression, Purification, and Reconstitution for Functional Studies
To perform detailed biochemical and structural analyses of a1-EBP, it is often necessary to produce large quantities of the pure, active protein. This is achieved through recombinant protein expression and purification. embl.orgnih.govsinobiological.comhuji.ac.ilnih.gov The gene encoding a1-EBP can be cloned into an expression vector, which is then introduced into a suitable host system, such as bacteria (E. coli), yeast, insect, or mammalian cells. nih.govnih.gov These host cells then overexpress the this compound.
The expressed protein is often engineered to include an affinity tag (e.g., a polyhistidine-tag or GST-tag) to facilitate its purification from the complex cellular lysate using affinity chromatography. embl.orghuji.ac.il Following purification, the functionality of the recombinant a1-EBP can be validated through various assays, such as DNA binding or enzymatic activity assays. This purified protein is a critical reagent for in vitro studies, including DNase I footprinting, EMSA, and in vitro transcription assays.
| Host System | Advantages |
| Bacteria (E. coli) | Rapid growth, high yield, low cost. nih.gov |
| Yeast | Capable of some post-translational modifications, easy to manipulate. |
| Insect Cells | High levels of expression, proper protein folding, and post-translational modifications similar to mammals. |
| Mammalian Cells | Provides the most authentic post-translational modifications and protein folding. |
Immunoprecipitation and Pull-Down Assays for Protein-Protein Interactions
Understanding the function of a1-EBP also requires identifying its interacting partners. Co-immunoprecipitation (Co-IP) and pull-down assays are the primary methods used to uncover these protein-protein interactions. nih.govnih.govlabinsights.nlresearchgate.netcellsignal.com
Co-immunoprecipitation (Co-IP): In this technique, an antibody specific to a1-EBP is used to precipitate a1-EBP from a cell lysate. nih.govlabinsights.nlresearchgate.net Any proteins that are bound to a1-EBP in the cell will be co-precipitated. These interacting proteins can then be identified by techniques such as Western blotting or mass spectrometry. labinsights.nl
Pull-Down Assays: This method is similar to Co-IP but uses a purified, "bait" protein (e.g., GST-tagged a1-EBP) that is immobilized on beads. The cell lysate is then passed over these beads, and any "prey" proteins that interact with the bait protein will be captured. labinsights.nl The captured proteins are then eluted and identified. These assays are crucial for mapping the a1-EBP interactome and understanding the protein complexes it is a part of.
Quantitative RT-PCR and Western Blotting for Expression Analysis
To analyze the expression levels of a1-EBP at the mRNA and protein levels, quantitative reverse transcription PCR (qRT-PCR) and Western blotting are routinely employed. researchgate.net
Quantitative RT-PCR (qRT-PCR): This technique is used to measure the amount of a1-EBP mRNA in a given sample. researchgate.net It involves converting the mRNA into complementary DNA (cDNA) and then amplifying the cDNA using PCR. The amount of amplified product is quantified in real-time, providing a precise measure of the initial mRNA level. This method is highly sensitive and is used to study the regulation of a1-EBP gene expression in different tissues or under various experimental conditions.
Cellular Models for this compound Investigation
Cellular models are indispensable tools for dissecting the molecular functions of proteins like a1-EBP. Both avian and mammalian cell lines have been employed to elucidate its role in various biological processes, from viral oncogenesis to cellular differentiation.
Use of Avian Cell Lines (e.g., B Lymphoma Cells)
Avian cell lines, particularly those derived from B lymphocytes, have been foundational in the initial discovery and characterization of the this compound. The link between a1-EBP and avian leukosis virus (ALV)-induced bursal lymphoma in chickens established these cell lines as a critical research model.
Key Research Findings:
Cloning and Identification: The gene encoding a1-EBP was first identified and cloned by screening a cDNA library derived from an avian bursal lymphoma. nih.govnih.gov This seminal work established a direct link between the protein and B-cell malignancy in an avian context.
Role in Viral Gene Expression: Research using avian B-lymphoma cells demonstrated that a1-EBP is a leucine (B10760876) zipper transcription factor. nih.govnih.gov It binds to CCAAT/enhancer elements within the long terminal repeat (LTR) of the avian leukosis virus. nih.govnih.gov This binding is crucial for the LTR-driven overexpression of the c-myc proto-oncogene, a key event in the development of bursal lymphomas. nih.govnih.gov
Methodological Approaches: A variety of molecular biology techniques were employed with these avian cell lines to characterize a1-EBP's function. These include:
cDNA Library Screening: Utilized to isolate the a1-EBP gene from bursal lymphoma cells. nih.govnih.gov
DNase I Footprinting and Gel Shift Assays: These assays confirmed the specific binding of the a1-EBP fusion protein to multiple CCAAT/enhancer elements in the ALV LTR. nih.govnih.gov
Sequence Analysis: DNA sequencing of the cloned cDNA revealed the characteristic basic and leucine zipper motifs, classifying a1-EBP as a member of the leucine zipper family of transcription factors. nih.govnih.gov
The study of a1-EBP in avian B lymphoma cells has provided a clear example of how a cellular protein can be co-opted by a virus to drive oncogenesis.
Mammalian Cell Culture Models (e.g., 3T3-L1 Adipocytes, Leukemic Cell Lines)
Mammalian cell culture systems have been instrumental in exploring the broader physiological roles of the C/EBP family of transcription factors, to which a1-EBP belongs. While direct studies on a1-EBP in these models are less common, research on closely related C/EBP members in models like 3T3-L1 preadipocytes and various leukemic cell lines provides significant insights into potential functions.
3T3-L1 Adipocytes:
The 3T3-L1 cell line, which can be differentiated into adipocytes, is a widely used model to study the process of fat cell formation (adipogenesis). Members of the C/EBP family are known to be master regulators of this process.
Investigating Adipogenesis: Studies have utilized a dominant-negative form of C/EBP (A-C/EBP) to inhibit the function of endogenous C/EBP proteins in 3T3-L1 cells. nih.govbiorxiv.org This approach has revealed the critical role of the C/EBP family in adipocyte differentiation.
Research Findings:
Transfection of 3T3-L1 cells with A-C/EBP protein rapidly inhibits the differentiation process. nih.govbiorxiv.org
The expression of key adipocyte marker genes is significantly downregulated in the presence of A-C/EBP. nih.govbiorxiv.org This highlights the dependency of adipogenesis on C/EBP activity.
Interactive Data Table: Effect of A-C/EBP on Adipocyte Marker Gene Expression in 3T3-L1 Cells
| Gene | Function | Effect of A-C/EBP | Reference |
| C/EBPα | Master regulator of adipogenesis | Downregulation | nih.govresearchgate.net |
| PPARγ | Nuclear receptor crucial for adipogenesis | Downregulation | nih.govresearchgate.net |
| 422/aP2 | Fatty acid-binding protein | Downregulation | nih.govresearchgate.net |
| GLUT4 | Glucose transporter | Downregulation | nih.govresearchgate.net |
| SREBP1 | Sterol regulatory element-binding protein | Downregulation | nih.govresearchgate.net |
| Scd1 | Stearoyl-CoA desaturase-1 | Downregulation | nih.govresearchgate.net |
Leukemic Cell Lines:
The C/EBP family of transcription factors plays a crucial role in the differentiation of hematopoietic cells. Dysregulation of C/EBP proteins has been implicated in various forms of leukemia.
Role in Hematopoiesis and Leukemia: C/EBPα, a key member of the family, is essential for the proper differentiation of granulocytes. researchgate.net Its functional loss can lead to a block in differentiation, contributing to the development of acute myeloid leukemia (AML). researchgate.net
Expression in Leukemic Cells: Studies have shown that the expression of C/EBP family members can be altered in leukemic cell lines and primary patient samples. researchgate.net For instance, the expression of a protein referred to as EBP has been found to be significantly higher in AML patients compared to healthy individuals, and its high expression is associated with a poorer prognosis. While it is important to note that this "EBP" may not be identical to the avian a1-EBP, it highlights the general importance of this protein family in leukemia. Furthermore, the MLL-EEN fusion protein, which is associated with leukemia, can recruit a novel EEN binding protein (EBP) to the nucleus, interfering with its normal function in suppressing Ras signaling. nih.gov
In Vivo Studies and Animal Models in this compound Research
In vivo studies using animal models are critical for understanding the physiological and pathological roles of a1-EBP in the context of a whole organism. These models allow for the investigation of complex processes such as development, oncogenesis, and metabolic regulation that cannot be fully recapitulated in cell culture.
Avian Models for Lymphomagenesis and Development
The chicken remains a primary and highly relevant animal model for studying the role of a1-EBP in avian leukosis virus (ALV)-induced lymphomagenesis.
Modeling ALV-Induced Lymphoma: ALV infection in susceptible chicken strains leads to the development of bursal lymphomas through the integration of the viral LTR near the c-myc gene. nih.gov This process is dependent on host cell transcription factors, including a1-EBP, that bind to the viral LTR and drive c-myc overexpression. nih.govnih.gov This established disease model provides a powerful system to study the in vivo consequences of a1-EBP activity in a naturally occurring cancer.
Developmental Studies: Avian embryos are also a classic model for studying developmental biology. nih.gov While specific studies focusing on the role of a1-EBP in avian development are not extensively documented in the provided search results, the general utility of this model for investigating gene function during embryogenesis is well-established.
Genetically Modified Animal Models for Studying this compound Function (e.g., Transgenic Models, Knockout Models)
The generation of genetically modified animal models, particularly in mice, has been instrumental in elucidating the function of genes. While specific transgenic or knockout models for the avian a1-EBP gene are not described in the search results, studies on the mammalian orthologs and related C/EBP family members offer significant insights.
Knockout Models:
C/EBPβ and C/EBPδ Knockout Mice: The creation of mice lacking both C/EBPβ and C/EBPδ has revealed their critical role in adipocyte differentiation in vivo. These double knockout mice exhibit a significant reduction in the epididymal fat pad weight, and embryonic fibroblasts derived from them show a severely impaired ability to differentiate into adipocytes. This demonstrates the essential and non-redundant functions of these C/EBP family members in adipogenesis.
Transgenic Models:
While specific transgenic models overexpressing a1-EBP were not identified in the search results, this technology is a common approach to study the effects of gene overexpression. In such models, a gene of interest is introduced into the genome, often leading to its expression at higher-than-normal levels. nih.gov This can help to uncover the consequences of elevated protein activity in various tissues.
Assessment of Cellular Phenotypes in Animal Models
A key advantage of animal models is the ability to assess a wide range of cellular and physiological phenotypes.
Phenotypic Analysis in C/EBP Knockout Mice:
Adipocyte Differentiation: In C/EBPβ/δ double knockout mice, a primary cellular phenotype assessed is the differentiation capacity of embryonic fibroblasts. These cells show a marked reduction in the accumulation of lipid droplets when stimulated to differentiate into adipocytes, a phenotype that can be quantified and compared to wild-type cells.
Gene Expression Analysis: The expression of adipogenic marker genes in tissues and cells from these knockout mice is another important phenotypic assessment. Northern blot analysis of RNA from the epididymal fat pads of adult double knockout mice can reveal the in vivo impact on the transcriptional program of adipogenesis.
Data Table: Cellular Phenotypes in C/EBPβ/δ Double Knockout Mouse Embryonic Fibroblasts
| Phenotype | Wild-Type | C/EBPβ/δ Double Knockout |
| Adipocyte Differentiation | Robust differentiation with lipid droplet accumulation | Significantly reduced differentiation and lipid accumulation |
| Expression of Adipogenic Genes | Normal induction upon differentiation stimulus | Impaired induction of key adipogenic genes |
The assessment of such cellular phenotypes in genetically modified animal models provides crucial evidence for the in vivo function of proteins like a1-EBP and its family members.
Computational and Bioinformatic Approaches for this compound Analysis
The study of the a1/EBP protein, a novel member of the leucine zipper family of transcription factors, necessitates the use of advanced computational and bioinformatic methodologies to elucidate its complex roles in cellular processes. nih.gov This protein, which binds to CCAAT/enhancer elements, is implicated in the regulation of gene expression, particularly in the context of the avian leukosis virus long terminal repeat (LTR) enhancer. nih.govaacrjournals.org Computational approaches are essential for predicting its structure, understanding its interactions with DNA and other proteins, and analyzing the broader impact of its function on cellular systems.
Bioinformatic analysis of the a1/EBP protein begins with its primary sequence. The 209-amino-acid open reading frame reveals carboxy-terminal basic and leucine zipper motifs, which are characteristic of many DNA-binding proteins and transcription factors. nih.gov These motifs suggest a mechanism of dimerization and specific DNA recognition. Computational tools for sequence alignment and motif discovery are fundamental in identifying these features and comparing a1/EBP to other known transcription factors, thereby providing initial hypotheses about its function and regulatory mechanisms.
Protein Interaction Network Analysis
Protein-protein interaction (PPI) networks are crucial for understanding the functional context of any protein. ebi.ac.uk These networks map the physical and functional relationships between proteins in a cell, offering insights into cellular pathways and disease mechanisms. researchgate.net For a transcription factor like a1/EBP, identifying its interacting partners is key to understanding how it is regulated and how it executes its function in modulating gene expression.
Despite the importance of this area of research, specific, experimentally-derived protein interaction network data for the a1/EBP protein is not extensively available in the public scientific literature. General methodologies for constructing such networks involve high-throughput techniques like yeast two-hybrid (Y2H) screens and affinity purification coupled with mass spectrometry (AP-MS). ebi.ac.uk In the absence of direct data for a1/EBP, computational prediction methods can be employed. These methods use information such as sequence homology, domain-domain interactions, and gene co-expression data to infer potential interacting partners. However, these predictions require experimental validation to be confirmed.
The analysis of PPI networks often involves graph theory to identify key nodes, or "hubs," which are highly connected proteins that may play a central role in the network's function. mcgill.ca While a detailed interaction network for a1/EBP is not yet established, it is hypothesized that as a transcription factor, it would interact with components of the basal transcription machinery, co-activators, co-repressors, and potentially other sequence-specific transcription factors to fine-tune the expression of its target genes.
Future Directions and Emerging Concepts in A1 Ebp Protein Research
Elucidating Uncharacterized Molecular Mechanisms of a1-EBP Protein
While a1-EBP is known to influence RNA structure and function through its RNA-binding domain and participate in alternative splicing ontosight.ai, the detailed molecular mechanisms underlying these activities are not fully understood. Future research needs to delve deeper into how a1-EBP recognizes specific RNA sequences and the conformational changes it induces upon binding. The interplay between its RNA binding and its function in forming and stabilizing ribonucleoprotein complexes requires further elucidation ontosight.ai.
Furthermore, a1-EBP possesses a leucine (B10760876) zipper motif, characteristic of transcription factors, and has been shown to bind DNA enhancer elements researchgate.netnih.govnih.gov. The precise mechanisms by which a1-EBP exerts its transcriptional regulatory functions, the range of DNA sequences it can bind beyond the ALV LTR, and how its DNA binding activity is coordinated with its RNA processing roles represent significant uncharacterized areas. Understanding the signaling pathways that regulate a1-EBP's localization, post-translational modifications, and differential binding to RNA and DNA targets is crucial for a comprehensive understanding of its cellular functions.
Table 1: Summary of Known Functions and Areas for Future Elucidation
| Known Function | Area for Future Elucidation |
| RNA binding and influence on RNA structure/function ontosight.ai | Detailed molecular mechanisms of RNA sequence recognition and induced conformational changes. |
| Involvement in alternative splicing ontosight.ai | Specific mechanisms of splice site selection and regulation. |
| Formation and stabilization of ribonucleoprotein complexes ontosight.ai | Identification of all components and dynamics of these complexes. |
| Binding to DNA enhancer elements researchgate.netnih.govnih.gov | Full spectrum of DNA binding sites and mechanisms of transcriptional regulation. |
| Role in RNA transport and translation ontosight.ai | Specific mechanisms and targets in these processes. |
| Implication in development, differentiation, and stress response ontosight.ai | Detailed molecular pathways and targets involved in these processes. |
Expanding the Interaction Landscape of this compound
The ability of a1-EBP to form ribonucleoprotein complexes implies interactions with numerous other proteins and RNA molecules ontosight.ai. Identifying the full repertoire of these interaction partners is a critical future direction. Techniques such as co-immunoprecipitation coupled with mass spectrometry could be employed to identify protein partners in different cellular contexts and under various physiological conditions. Similarly, methods like CLIP-seq would be invaluable in mapping all the RNA targets that a1-EBP binds in vivo.
Beyond its known binding to specific RNA sequences and ALV LTR DNA, exploring whether a1-EBP interacts with other non-coding RNAs (such as lncRNAs or microRNAs) or with a wider range of DNA regulatory elements in the host genome is essential to fully understand its regulatory network bio-integration.org. Investigating potential interactions with other transcription factors, chromatin remodeling complexes, or components of the RNA processing machinery will further expand our understanding of its functional interactions.
Table 2: Known Interaction Partners and Areas for Expanding the Landscape
| Known Interaction Partner/Type | Area for Expanding the Interaction Landscape |
| Specific RNA sequences ontosight.ai | Comprehensive mapping of all cellular RNA targets in vivo. |
| ALV LTR DNA enhancer elements researchgate.netnih.govnih.gov | Identification of other host genomic DNA binding sites. |
| Components of ribonucleoprotein complexes ontosight.ai | Identification of all protein and RNA constituents of these complexes in different cellular states. |
| - | Exploration of interactions with other non-coding RNAs (lncRNAs, microRNAs). |
| - | Investigation of interactions with other transcription factors and chromatin regulatory proteins. |
Exploring Novel Biological Roles of this compound
The initial link between a1-EBP dysregulation and diseases like cancer (specifically ALV-induced lymphoma) and neurological disorders highlights its biological significance researchgate.netnih.govontosight.aibiorxiv.org. However, its potential roles in other types of cancer, neurodegenerative diseases, or other pathological conditions remain largely unexplored ontosight.ai. Future research should investigate the expression levels and functional consequences of a1-EBP in a broader range of diseases using cellular and animal models.
Given its involvement in development and differentiation in chicken embryos ontosight.ai, studying its function in these processes in other organisms could reveal conserved or species-specific roles. Its implication in the cellular response to stress also warrants further investigation to identify the specific stress pathways it participates in and its molecular contributions ontosight.ai. Exploring its potential involvement in other fundamental cellular processes, such as DNA repair, cell cycle regulation, or signal transduction, based on its interaction profile and molecular functions, could uncover novel biological roles.
Advanced Methodological Development for this compound Study
Early studies on a1-EBP relied on fundamental biochemical and molecular biology techniques such as Western blotting, RNA interference, gel shift assays, and oligonucleotide affinity chromatography nih.govnih.govontosight.ai. To fully unravel the complexities of a1-EBP function, more advanced methodologies are required.
For studying its RNA interactions comprehensively, techniques like iCLIP-seq or eCLIP-seq would provide high-resolution maps of its RNA binding sites across the transcriptome. Investigating its DNA interactions on a genome-wide scale could be achieved using ChIP-seq or newer CRISPR-based methods like CRISPR-ChAP-MS acs.org. Structural determination of a1-EBP, particularly its RNA-binding and leucine zipper domains, alone and in complex with its nucleic acid targets, using X-ray crystallography, NMR spectroscopy, or cryo-EM, would provide invaluable insights into its molecular mechanisms ontosight.ainih.gov. Advanced imaging techniques, such as live-cell imaging with fluorescently tagged a1-EBP, could help visualize its dynamic localization and interactions within the cell. Furthermore, applying proteomic approaches like AP-MS or BioID could systematically identify its protein interaction partners acs.orgthebiogrid.org.
Table 3: Methodologies Applied and Advanced Techniques for Future Study
| Methodologies Applied in Previous Studies nih.govnih.govontosight.ai | Advanced Techniques for Future Study |
| Western blotting | Quantitative proteomics (e.g., SILAC, TMT) to study expression and modifications. |
| RNA interference | CRISPR/Cas9-based gene editing for knockout or endogenous tagging. |
| Gel shift assays (EMSA) | High-throughput methods for assessing nucleic acid binding affinity and specificity. |
| Oligonucleotide affinity chromatography | Improved affinity purification methods coupled with mass spectrometry (AP-MS) for identifying interaction partners. |
| DNase I footprinting | ChIP-seq or CUT&RUN/CUT&Tag for genome-wide DNA binding site mapping. |
| - | CLIP-seq (iCLIP-seq, eCLIP-seq) for genome-wide RNA binding site mapping. |
| - | X-ray crystallography, NMR spectroscopy, or cryo-EM for structural determination of a1-EBP and its complexes. ontosight.ainih.gov |
| - | Live-cell imaging techniques to study protein dynamics and localization. |
| - | BioID or proximity labeling techniques for identifying transient or weak protein interactions. thebiogrid.org |
The future of this compound research holds immense potential for uncovering novel molecular mechanisms, expanding its known interaction network, identifying new biological roles in health and disease, and leveraging advanced methodologies to gain deeper insights into its function. These endeavors will not only enhance our fundamental understanding of RNA biology and gene regulation but may also reveal a1-EBP as a potential therapeutic target or biomarker in various diseases.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused clinical/research question on a1-EBP protein using Evidence-Based Practice (EBP) principles?
- Methodological Answer : Use the PICO framework to structure the question:
- P (Population/Problem): Define the biological context (e.g., "a1-EBP in hepatocellular carcinoma").
- I (Intervention): Specify the experimental variable (e.g., "a1-EBP knockdown").
- C (Comparison): Identify controls (e.g., "wild-type protein expression").
- O (Outcome): State measurable endpoints (e.g., "tumor growth inhibition").
This framework ensures clarity and facilitates systematic literature searches .
Q. What experimental methodologies are considered standard for quantifying this compound levels?
- Methodological Answer :
- ELISA : Use validated kits with optimized dilution buffers and controls to avoid cross-reactivity (e.g., Human Alpha-Fetoprotein ELISA protocols) .
- Western Blotting : Employ SDS-PAGE and antibodies with high specificity, referencing protocols for structural protein analysis .
- Mass Spectrometry : For post-translational modification studies, combine with immunoaffinity purification.
Q. How should researchers conduct a systematic literature review on this compound’s role in disease mechanisms?
- Methodological Answer :
- Step 1 : Use databases like PubMed and EMBASE with controlled vocabulary (MeSH terms: "a1-EBP," "biomarkers," "cancer").
- Step 2 : Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).
- Step 3 : Assess study quality using hierarchies of evidence (e.g., prioritize RCTs or cohort studies for clinical correlations) .
Advanced Research Questions
Q. How can researchers address contradictions in a1-EBP expression data across different experimental models?
- Methodological Answer :
- Meta-Analysis : Pool data from heterogeneous studies using statistical tools (e.g., RevMan) to identify confounding variables (e.g., sample preparation differences).
- Technical Validation : Replicate conflicting experiments with standardized protocols (e.g., consistent antibody lots, cell lines).
- Contextual Analysis : Evaluate biological relevance by correlating expression levels with functional assays (e.g., apoptosis rates) .
Q. What strategies optimize ELISA parameters for detecting a1-EBP in novel biological samples (e.g., cerebrospinal fluid)?
- Methodological Answer :
- Pilot Testing : Titrate antibody concentrations and incubation times to account for matrix effects.
- Controls : Include spike-and-recovery experiments to assess interference.
- Data Normalization : Use housekeeping proteins or total protein quantification (e.g., BCA assay) .
- Table :
| Parameter | Optimization Step |
|---|---|
| Dilution | Test 1:10 to 1:100 |
| Incubation | Extend to 2 hours |
| Washing | Increase to 5 cycles |
Q. How can bioinformatics tools be integrated with experimental data to study a1-EBP’s interactome?
- Methodological Answer :
- Database Mining : Use the Proteins API to retrieve structural/functional annotations (e.g., UniProt IDs, PTM sites) .
- Network Analysis : Employ STRING or Cytoscape to map protein-protein interactions, filtering for high-confidence scores (>0.7).
- Validation : Cross-reference predictions with co-immunoprecipitation or yeast two-hybrid assays .
Q. What statistical approaches are recommended for analyzing a1-EBP’s prognostic value in longitudinal studies?
- Methodological Answer :
- Survival Analysis : Use Kaplan-Meier curves and Cox proportional hazards models, adjusting for covariates (e.g., age, stage).
- Machine Learning : Apply LASSO regression to identify a1-EBP-driven biomarker panels.
- Power Calculations : Predefine sample sizes using effect sizes from pilot data to avoid Type II errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
